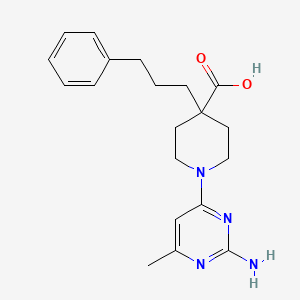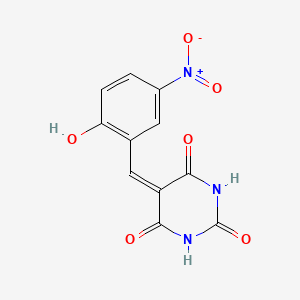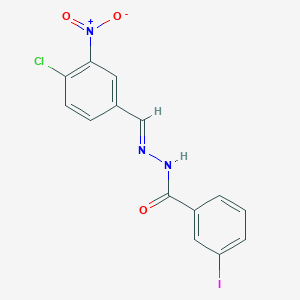
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as “CHF5074” and is a promising drug candidate for the treatment of Alzheimer's disease.
作用機序
CHF5074 exerts its neuroprotective effects through multiple mechanisms. It can inhibit the formation of Aβ plaques by reducing the production of amyloid precursor protein (APP) and increasing the clearance of Aβ from the brain. CHF5074 can also reduce neuroinflammation and oxidative stress, which are key contributors to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CHF5074 has been shown to have a range of biochemical and physiological effects in animal models of Alzheimer's disease. It can reduce the levels of Aβ and tau proteins in the brain, which are both implicated in the pathogenesis of Alzheimer's disease. CHF5074 can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of CHF5074 is its high specificity for the target enzymes involved in the production and clearance of Aβ. This makes it a promising drug candidate for the treatment of Alzheimer's disease. However, CHF5074 has some limitations for lab experiments, including its relatively low solubility and stability in water, which can make it difficult to administer and store.
将来の方向性
There are several future directions for research on CHF5074. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective delivery methods for CHF5074, such as nanoparticles or liposomes. Additionally, further studies are needed to investigate the long-term safety and efficacy of CHF5074 in animal models and humans. Finally, there is a need for clinical trials to evaluate the potential therapeutic effects of CHF5074 in Alzheimer's disease patients.
Conclusion:
In conclusion, CHF5074 is a promising drug candidate for the treatment of Alzheimer's disease. It has been extensively studied for its neuroprotective properties and ability to reduce the accumulation of Aβ plaques in the brain. CHF5074 exerts its effects through multiple mechanisms, including the inhibition of Aβ production and clearance, and the reduction of neuroinflammation and oxidative stress. While CHF5074 has some limitations for lab experiments, it has several future directions for research, including optimization of the synthesis method, development of more effective delivery methods, and clinical trials to evaluate its therapeutic potential.
合成法
The synthesis of CHF5074 involves a multi-step process that begins with the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst to form the final product, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide.
科学的研究の応用
CHF5074 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to have neuroprotective properties and can reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease. CHF5074 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-14(20-12-7-5-11(16)6-8-12)15(18)17-10-13-4-3-9-19-13/h5-8,13-14H,2-4,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMEKWFLCWKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one](/img/structure/B5367050.png)
![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)


![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)

